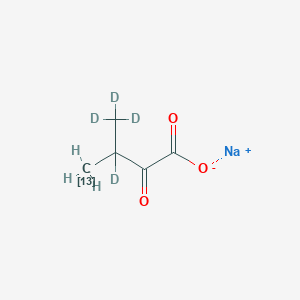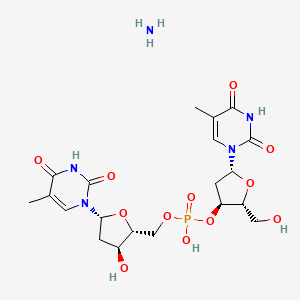azanium](/img/structure/B12055927.png)
[2-(Tert-butoxy)-2-oxoethyl](methylidyne)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butoxy)-2-oxoethylazanium is a chemical compound that features a tert-butoxy group attached to an oxoethyl moiety, with a methylidyneazanium group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for this involves using flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including 2-(Tert-butoxy)-2-oxoethylazanium, can be achieved through eco-compatible methods. These methods often involve solvent-free conditions at room temperature using catalytic amounts of erbium triflate (Er(OTf)3), which can be recovered and reused multiple times without loss of activity .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-2-oxoethylazanium undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is particularly reactive in these transformations due to its steric and electronic properties .
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions typically produce alcohols or amines .
Scientific Research Applications
2-(Tert-butoxy)-2-oxoethylazanium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)-2-oxoethylazanium involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s reactivity and binding affinity, leading to various biochemical effects . The pathways involved often include enzymatic transformations and receptor-mediated processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-ethoxy-2-oxoethyl)glycinate
- tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
What sets 2-(Tert-butoxy)-2-oxoethylazanium apart from similar compounds is its unique combination of the tert-butoxy and oxoethyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic organic chemistry and various industrial applications .
Properties
Molecular Formula |
C7H12NO2+ |
|---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
methylidyne-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azanium |
InChI |
InChI=1S/C7H12NO2/c1-7(2,3)10-6(9)5-8-4/h4H,5H2,1-3H3/q+1 |
InChI Key |
FWIUCDXATTYIJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C[N+]#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


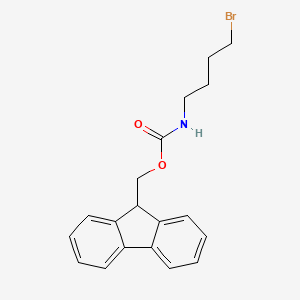
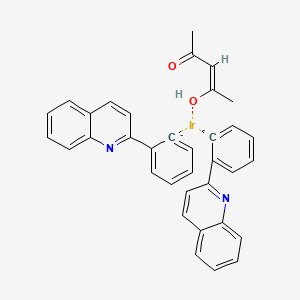
![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)
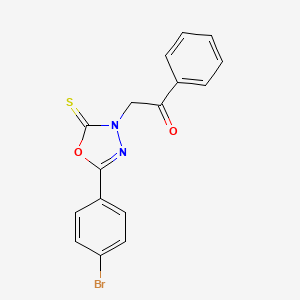
![N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12055897.png)


![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)

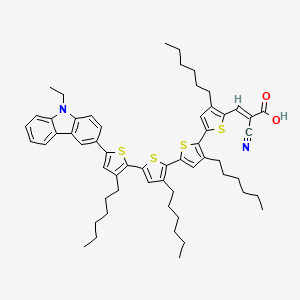
![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)
